Product packaging for Dodovisone D(Cat. No.:CAS No. 1616683-53-4)

Dodovisone D

Cat. No.: B593472
CAS No.: 1616683-53-4
M. Wt: 414.41
InChI Key: UTWDJIVCLUWTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodovisone D is a natural product compound classified as an isoprenylated flavonoid, isolated from the plant Dodonaea viscosa . It is supplied as a yellow powder with a high purity of >=98% (as determined by HPLC) and should be stored at 2-8°C in a sealed, dry, and ventilated environment . This compound is a useful organic compound for research related to life sciences . The molecular formula of this compound is C 22 H 22 O 8 , and its CAS registry number is 1616683-53-4 . As a natural flavonoid, it is part of a family of related compounds, including Dodovisone A, B, and C, which are often studied together for their biological activities . Application Note: All products are for Research Use Only unless clearly stated otherwise. They are not intended for direct use in humans, animals, or as drugs, and such uses are strictly prohibited .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O8 B593472 Dodovisone D CAS No. 1616683-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-3,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-10(2)14(24)8-12-7-11(5-6-13(12)23)20-22(29-4)19(27)17-16(30-20)9-15(25)21(28-3)18(17)26/h5-7,9,14,23-26H,1,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWDJIVCLUWTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Dodovisone D and Its Analogues

Total Synthesis Approaches to Dodovisone D

The de novo construction of this compound from simple, commercially available starting materials is a primary objective for many research groups. A successful total synthesis not only provides access to the natural product for further study but also validates the proposed structure and opens avenues for the creation of structurally diverse analogues.

Retrosynthetic Analysis and Strategic Bond Disconnections in this compound Synthesis

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is conceptually broken down into simpler precursors. airitilibrary.comias.ac.inyoutube.com This process is repeated until readily available starting materials are reached. airitilibrary.comjournalspress.com For a molecule with the complexity of this compound, the choice of strategic bond disconnections is critical to designing a convergent and efficient synthetic route. journalspress.comamazonaws.com

Key considerations in the retrosynthetic analysis of this compound include the identification of robust and reliable bond-forming reactions to construct the core scaffold. amazonaws.com Synthetic chemists often look for disconnections that correspond to powerful and well-understood reactions, such as carbon-carbon bond formations. youtube.com The presence of multiple stereocenters and functional groups in this compound necessitates a careful plan to avoid issues with chemoselectivity and to install the desired stereochemistry with high fidelity. amazonaws.com

Table 1: Key Retrosynthetic Disconnections for this compound

Disconnection StrategyCorresponding Forward ReactionKey PrecursorsRationale
C-C bond in the main ringDiels-Alder CycloadditionDiene and Dienophile FragmentsEfficiently constructs a cyclic core with potential for stereocontrol.
Ester LinkageEsterification (e.g., Yamaguchi, Steglich)Carboxylic Acid and Alcohol FragmentsA reliable transformation that can be performed late in the synthesis.
C-O-C Ether LinkageWilliamson Ether SynthesisAlkoxide and Alkyl HalideA fundamental and generally high-yielding bond formation.

Development and Optimization of Key Catalytic Transformations for this compound Construction

Modern organic synthesis heavily relies on catalytic transformations to achieve high efficiency, selectivity, and sustainability. researchgate.net For the synthesis of this compound, the development of novel catalytic methods is paramount. nih.gov Researchers are exploring a range of catalytic systems, including transition metal catalysis and organocatalysis, to forge the challenging bonds within the this compound framework.

For instance, palladium-catalyzed cross-coupling reactions could be instrumental in connecting key fragments of the molecule. The optimization of reaction conditions, such as the choice of ligand, base, and solvent, is crucial for achieving high yields and preventing unwanted side reactions. Similarly, enantioselective catalysis is being investigated to set the absolute stereochemistry of the molecule's chiral centers early in the synthetic sequence, thereby avoiding tedious chiral separations at later stages.

Table 2: Key Catalytic Transformations in this compound Synthesis

TransformationCatalyst SystemPurpose in SynthesisPotential Advantages
Asymmetric HydrogenationChiral Rhodium or Ruthenium ComplexesStereoselective reduction of a prochiral olefin.High enantioselectivity and atom economy.
Ring-Closing MetathesisGrubbs or Hoveyda-Grubbs CatalystsFormation of a key cyclic substructure.Functional group tolerance and predictable reactivity.
C-H Activation/FunctionalizationPalladium or Rhodium CatalystsDirect introduction of functionality without pre-functionalized substrates. wikipedia.orgchem-station.comIncreased step-economy and novel bond formations.

Strategies for Stereochemical Control and Asymmetric Induction in this compound Synthesis

The three-dimensional arrangement of atoms in this compound is critical to its function, making stereochemical control a central theme in its synthesis. chemrxiv.org Chemists employ various strategies to control the formation of stereocenters, including substrate-controlled, auxiliary-controlled, and catalyst-controlled methods. wikipedia.orgiupac.org

In a substrate-controlled approach, the existing stereocenters in a synthetic intermediate direct the stereochemical outcome of a subsequent reaction. Chiral auxiliaries are temporary stereogenic groups that are attached to a substrate to guide a stereoselective transformation, after which they are removed. wikipedia.org Catalyst-controlled reactions, particularly those using chiral catalysts, offer a highly efficient means of generating enantiomerically enriched products. nih.gov For this compound, a combination of these strategies will likely be necessary to successfully construct all of its stereocenters with the correct relative and absolute configurations. nih.gov

Semisynthesis and Chemoenzymatic Modifications of this compound Scaffolds

While total synthesis provides a powerful platform for creating this compound, semisynthesis and chemoenzymatic approaches offer complementary strategies for accessing analogues and derivatives. These methods often start with a natural product precursor that is structurally related to this compound.

Diversification Strategies through Late-Stage Functionalization of this compound

Late-stage functionalization (LSF) is a powerful strategy that involves the selective modification of a complex molecule, such as this compound or a close precursor, in the final steps of a synthesis. wikipedia.orgresearchgate.netnih.gov This approach allows for the rapid generation of a library of analogues with diverse functionalities, which is invaluable for structure-activity relationship studies. researchgate.netnih.gov

LSF reactions often target C-H bonds, which are ubiquitous in organic molecules, allowing for the introduction of new functional groups at positions that would be difficult to access through traditional synthetic methods. chem-station.comnih.gov The development of site-selective LSF reactions for the this compound scaffold is an active area of research, with the potential to unlock new biological activities. wikipedia.org

Biocatalytic and Enzymatic Approaches for Derivatization of this compound Precursors

Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov

For the derivatization of this compound precursors, enzymes such as lipases, proteases, and cytochrome P450 monooxygenases could be employed. For instance, a lipase (B570770) could be used to selectively acylate a hydroxyl group on a this compound precursor, while a cytochrome P450 enzyme could introduce a hydroxyl group at a specific, non-activated C-H bond. nih.gov These chemoenzymatic strategies hold great promise for the efficient and sustainable production of novel this compound analogues. nih.gov

Design and Synthesis of Chemical Probes Based on the this compound Molecular Framework

The study of natural products and their influence on cellular pathways is fundamental to drug discovery and chemical biology. This compound, an isoprenylated flavonoid isolated from Dodonaea viscosa, represents a class of compounds with potential therapeutic activities, including antioxidant and anti-inflammatory effects. researchgate.netresearchgate.net To elucidate the specific molecular targets and mechanisms of action of this compound, the development of chemical probes based on its structure is an essential step. These probes are designed to interact with and report on the biological system, enabling the identification of binding partners and the visualization of its subcellular localization.

The design of chemical probes derived from a natural product scaffold like this compound involves the strategic introduction of a reporter group and a reactive group, while aiming to preserve the core pharmacophore responsible for its biological activity. The two primary strategies for probe design are affinity-based and activity-based approaches. rsc.org

Affinity-Based Probe Design:

Affinity-based probes are engineered to bind non-covalently to their protein targets. A common approach involves incorporating a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, via a linker arm. For the this compound framework, a suitable point of attachment for a linker would be one of the hydroxyl groups, for instance, the one on the B-ring, to minimize disruption of the key structural motifs believed to be important for bioactivity.

A hypothetical design for an affinity-based probe, This compound-alkyne probe (1) , would feature a terminal alkyne group. This "clickable" handle allows for the subsequent attachment of various reporter tags (e.g., biotin-azide or a fluorescent-azide) through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This modular approach provides flexibility in the application of the probe. researchgate.net

Activity-Based Probe Design:

Activity-based probes are designed to form a covalent bond with the target protein, often within the active site. This typically involves the incorporation of a photoreactive group, such as a diazirine or a benzophenone, which upon photoactivation, forms a covalent linkage with nearby amino acid residues. rsc.org

A potential activity-based probe, This compound-diazirine probe (2) , could be designed by modifying the isoprenyl side chain, a region often involved in protein-protein interactions. The introduction of a diazirine-containing moiety would allow for photo-affinity labeling, enabling the capture of both high and low-affinity interactors.

Synthetic Methodologies:

The synthesis of these proposed chemical probes would leverage established methods for flavonoid synthesis, such as the Baker-Venkataraman rearrangement, followed by specific modifications to introduce the required functionalities. thieme-connect.commdpi.com

A plausible synthetic route to the This compound-alkyne probe (1) could start from a protected precursor of the B-ring with a propargyloxy group installed. This functionalized B-ring fragment would then be coupled with the A-ring precursor through a suitable cross-coupling reaction, such as the Suzuki-Miyaura coupling, to construct the flavonoid core. mdpi.com Subsequent deprotection steps would yield the final alkyne-functionalized probe.

For the This compound-diazirine probe (2) , the synthesis would involve the preparation of a modified isoprenyl side chain containing the diazirine functionality. This side chain could then be introduced onto the flavonoid scaffold at a late stage of the synthesis to avoid potential complications with the reactive diazirine group.

Elucidation and Engineering of Biosynthetic Pathways for Dodovisone D

Precursor Incorporation Studies and Isotopic Labeling for Clerodane Diterpenoid Biosynthesis

Precursor incorporation studies using isotopic labeling are fundamental to elucidating the biosynthetic pathways of natural products. oup.com For clerodane diterpenoids, which are derived from the C₂₀ precursor geranylgeranyl diphosphate (B83284) (GGPP), such studies would involve feeding isotopically labeled precursors to the producing organism, in this case, Dodonaea viscosa. jmb.or.krcas.cn

While specific isotopic labeling studies for clerodane diterpenoids in Dodonaea viscosa are not extensively documented in the available literature, the general methodology is well-established. The biosynthesis of all diterpenoids begins with the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). medcraveonline.com These are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plant cells. ucanr.edu

Isotopically labeled forms of early precursors, such as ¹³C-glucose or ¹³C-pyruvate, can be supplied to plant tissues. The incorporation of these labels into the final clerodane diterpenoid product can then be traced using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This allows for the confirmation of the biosynthetic origin and the elucidation of the carbon skeleton's formation. For instance, analysis of the labeling pattern in the resulting clerodane scaffold can confirm its formation from GGPP and reveal any subsequent rearrangements. biorxiv.org

Identification and Functional Characterization of Core Biosynthetic Enzymes for Clerodane Diterpenoids

The biosynthesis of the characteristic clerodane scaffold from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), is a multi-step enzymatic process. The key enzymes involved are diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYP450s). oup.comresearchgate.net

In the biosynthesis of clerodane diterpenoids, the first committed step is the cyclization of GGPP, which is catalyzed by a class II diTPS to form a labdane-related diphosphate intermediate. cas.cnmdpi.com This intermediate then undergoes further cyclization and rearrangement, catalyzed by a class I diTPS, to yield the core clerodane skeleton. cas.cnbiorxiv.org Subsequent modifications, such as oxidation, hydroxylation, and the formation of furan (B31954) or lactone rings, which are common features of bioactive clerodanes, are typically catalyzed by CYP450s. researchgate.netnih.gov

While the specific enzymes for clerodane biosynthesis in Dodonaea viscosa have not been fully characterized, research on other plants in the Lamiaceae family has identified several key enzymes. cas.cnbiorxiv.org For example, in Salvia splendens, a kolavenyl diphosphate synthase (a class II diTPS) and a kolavenol (B1673748) synthase (a class I diTPS) have been identified as crucial for the formation of the clerodane backbone. biorxiv.org It is plausible that homologous enzymes exist in Dodonaea viscosa.

Table 1: Key Enzyme Classes in Clerodane Diterpenoid Biosynthesis

Enzyme ClassFunction in Clerodane BiosynthesisPrecursor(s)Product(s)
Class II Diterpene SynthaseInitial cyclization of GGPPGeranylgeranyl diphosphate (GGPP)Labdane-related diphosphate intermediate
Class I Diterpene SynthaseFurther cyclization and rearrangementLabdane-related diphosphate intermediateClerodane scaffold
Cytochrome P450 MonooxygenasesOxidative modifications (e.g., hydroxylation, furan/lactone ring formation)Clerodane scaffoldModified clerodane diterpenoids

Genomic and Transcriptomic Analysis of Clerodane Diterpenoid Biosynthetic Gene Clusters

Genomic and transcriptomic analyses are powerful tools for identifying the genes responsible for the biosynthesis of secondary metabolites. In many plants, genes for a specific biosynthetic pathway are co-located in the genome in what is known as a biosynthetic gene cluster (BGC). researchgate.net

For clerodane diterpenoids, transcriptomic analysis of tissues where these compounds are abundant, such as trichomes, can reveal candidate genes that are highly expressed. researchgate.netnih.gov By comparing the transcriptomes of high-producing and low-producing varieties or tissues, researchers can identify candidate diTPS and CYP450 genes. biorxiv.org Subsequent functional characterization of these candidate genes, for example, through heterologous expression in microorganisms, can confirm their role in the biosynthetic pathway. researchgate.net

While a specific BGC for a clerodane diterpenoid in Dodonaea viscosa has not been reported, studies in other clerodane-producing plants like Salvia and Scutellaria have successfully used these approaches to identify the relevant biosynthetic genes. cas.cnbiorxiv.org These studies have also shown that the genes for clerodane biosynthesis are not always found in a single cluster. biorxiv.org

Metabolic Engineering and Synthetic Biology Strategies for Optimized Clerodane Diterpenoid Production

Metabolic engineering and synthetic biology offer promising strategies to enhance the production of valuable plant-derived compounds like clerodane diterpenoids. jmb.or.krucanr.edu These approaches can overcome the limitations of low yields from natural sources. researchgate.net

Heterologous Expression Systems for Reconstituted Clerodane Diterpenoid Biosynthesis

Heterologous expression involves transferring the biosynthetic genes from the native plant into a host organism that is easier to cultivate and manipulate, such as Escherichia coli or Saccharomyces cerevisiae (yeast). jmb.or.kr This allows for the large-scale, controlled production of the target compound.

To reconstitute a clerodane diterpenoid biosynthetic pathway in a heterologous host, the genes encoding the necessary enzymes (diTPSs and CYP450s) would first need to be identified and cloned. jmb.or.krfrontiersin.org These genes would then be introduced into the host organism. The host's metabolism might also need to be engineered to ensure a sufficient supply of the GGPP precursor. researchgate.net While this has been successfully achieved for other diterpenoids like taxadiene and steviol, the heterologous production of a specific clerodane from Dodonaea viscosa has not yet been reported. jmb.or.kr

Genetic Perturbation and Pathway Optimization for Enhanced Clerodane Diterpenoid Yields

In the native plant producer, genetic perturbation techniques can be used to enhance the yield of clerodane diterpenoids. This can involve overexpressing key biosynthetic genes, such as the diTPSs and CYP450s, to increase the metabolic flux towards the desired products. frontiersin.org Another strategy is to down-regulate or knock out genes of competing metabolic pathways to redirect precursors towards clerodane biosynthesis. frontiersin.org

Furthermore, the expression of regulatory genes, such as transcription factors that control the entire biosynthetic pathway, can be modulated to upregulate the production of the target compounds. frontiersin.org The application of elicitors, which are molecules that trigger defense responses in plants, can also be used to stimulate the production of secondary metabolites like clerodane diterpenoids. frontiersin.org

Table 2: Strategies for Enhanced Clerodane Diterpenoid Production

StrategyApproachExample
Heterologous Expression Transfer of biosynthetic genes to a microbial host.Reconstitution of the pathway in S. cerevisiae.
Overexpression of Biosynthetic Genes Increasing the expression of key enzymes in the native plant.Overexpressing diTPS or CYP450 genes in D. viscosa.
Suppression of Competing Pathways Reducing the metabolic flux towards other compounds.Down-regulating genes in a competing terpenoid pathway.
Transcription Factor Engineering Modulating regulatory genes to control the entire pathway.Overexpressing a transcription factor that upregulates the clerodane pathway.

Molecular and Cellular Mechanisms of Dodovisone D Action

Identification and Validation of Direct Molecular Targets of Dodovisone D

The identification of direct molecular targets is a critical step in understanding the mechanism of action of a bioactive compound. This typically involves advanced proteomic and chemoproteomic techniques to pinpoint specific proteins that the compound binds to, thereby initiating a biological response.

Activity-based proteomic profiling (ABPP) is a powerful strategy to identify enzyme classes and even specific enzymes that are targeted by a natural product. This method uses chemical probes that mimic the compound of interest to covalently label active enzymes in a complex proteome.

As of the current scientific literature, there are no published studies that have utilized activity-based proteomic profiling to investigate the molecular targets of this compound. Therefore, information regarding its specific interactions as determined by this methodology is not available.

Chemoproteomic and affinity-based approaches are complementary methods to ABPP for identifying the molecular targets of a small molecule. These techniques often involve immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.

There is currently no available research in peer-reviewed scientific journals detailing the use of chemoproteomic or affinity-based methods to identify the direct molecular targets of this compound. Consequently, there is no data on its target engagement determined through these approaches.

Activity-Based Proteomic Profiling of this compound Interactions

Modulation of Intracellular Signaling Pathways by this compound

Bioactive compounds frequently exert their effects by modulating one or more intracellular signaling pathways. This can involve altering the activity of kinases, phosphatases, transcription factors, and other key regulatory proteins, leading to changes in cellular processes.

Kinase cascades are central to cellular signal transduction, and their modulation by small molecules can have profound effects on cell fate. Investigating the impact of a compound on protein phosphorylation is key to understanding its influence on these pathways.

To date, no studies have been published that specifically investigate the effects of this compound on any kinase cascades or protein phosphorylation events. As a result, there is no information on how this compound may modulate such signaling pathways.

Many natural products influence cellular function by altering gene expression patterns. This is often achieved by modulating the activity of transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA.

The scientific literature does not currently contain any reports on the effects of this compound on gene expression or the activity of transcription factors. Therefore, its role in regulating these fundamental cellular processes remains uncharacterized.

Impact of this compound on Kinase Cascades and Protein Phosphorylation Events

Characterization of Macromolecular Interactions of this compound

Understanding the direct physical interactions between a small molecule and its macromolecular targets (e.g., proteins, nucleic acids) is fundamental to elucidating its mechanism of action. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are often employed for this purpose.

While the chemical structure of this compound has been determined, there are no published studies that provide a detailed characterization of its interactions with any specific biological macromolecules. xml-data.org Research in this area would be necessary to understand the structural basis of its potential biological activity.

Ligand-Receptor Binding Kinetics and Thermodynamics of this compound

Currently, there is no publicly available scientific literature detailing the specific ligand-receptor binding kinetics or thermodynamic properties of this compound. Characterizing these parameters would require dedicated biophysical assays, such as surface plasmon resonance or isothermal titration calorimetry, which have not yet been reported for this compound.

Enzyme Inhibition Profiles and Mechanistic Enzymology of this compound

Specific mechanistic enzymology studies for this compound are not available in the current literature. However, various extracts from Dodonaea viscosa, the natural source of this compound, have demonstrated inhibitory activity against several enzymes. These findings suggest that constituent compounds, such as isoprenylated flavonoids like this compound, may contribute to these effects.

Extracts of D. viscosa have been shown to inhibit enzymes involved in metabolic disorders and neurological functions. For example, a hydroethanolic extract of the leaves exhibited inhibitory activity against pancreatic lipase (B570770) and α-glucosidase, enzymes relevant to obesity and diabetes management. ijcce.ac.ir Other studies have reported that fractions of D. viscosa extracts can inhibit urease and carbonic anhydrase II. nih.govscispace.com Furthermore, compounds isolated from the plant have shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets in the management of neurodegenerative diseases. tandfonline.com Flavonoids, as a class, are well-known enzyme inhibitors, and the activity of D. viscosa extracts is often attributed to its high flavonoid content. fspublishers.org

The table below summarizes the enzyme inhibitory activities reported for various extracts and compounds isolated from Dodonaea viscosa.

Extract/CompoundTarget EnzymeActivity (IC₅₀)Source
DVL@60% HEE¹α-Glucosidase43.52 ± 0.80 µg/mL ijcce.ac.ir
DVL@60% HEE¹Pancreatic Lipase70.82 ± 0.94% inhibition ijcce.ac.ir
EtOAc fraction²Urease125 ± 1.75 µg/mL nih.govscispace.com
Isolated Phenolic CompoundAcetylcholinesterase (AChE)158.14 ± 1.65 µM tandfonline.com
Isolated Phenolic CompoundButyrylcholinesterase (BChE)111.60 ± 1.28 µM tandfonline.com
MeOH extract³Carbonic Anhydrase II (CA-II)5.1 ± 0.20 µg/mL nih.gov
¹ D. viscosa leaves 60% hydroethanolic extract
² Ethyl acetate (B1210297) fraction of D. viscosa
³ Methanolic extract of J. excelsa was reported with this value, while D. viscosa was also studied. nih.gov

Cellular Phenotypes and Biological Perturbations Induced by this compound in vitro

While direct studies on this compound are scarce, research on extracts from D. viscosa provides significant evidence of induced cellular phenotypes, particularly concerning cell cycle regulation and apoptosis in cancer cell lines. These extracts have demonstrated cytotoxic and antiproliferative activities against various cancer cells, including breast, colon, and diffuse large B-cell lymphoma (DLBCL). mdpi.comnih.govuct.ac.za

Effects of this compound on Cell Cycle Progression and Checkpoint Regulation

Extracts from Dodonaea viscosa have been shown to interfere with cancer cell cycle progression, a common mechanism for anticancer agents. A hydroethanolic extract of the plant was found to induce cell cycle arrest at the S phase in MDA-MB231 human breast cancer cells. researchgate.net In a study on colorectal cancer cells (SW480 and SW620), treatment with a D. viscosa extract led to the formation of a Sub G0/G1 population, which is indicative of apoptotic cells with fragmented DNA. nih.govnih.gov

Furthermore, a study on compounds isolated from D. viscosa flowers identified that the flavonoid Santin (Compound 6) induced a significant accumulation of inflammatory breast cancer cells in the G2/M phase of the cell cycle. mdpi.com This G2/M arrest suggests an activation of cell cycle checkpoints, preventing mitotic entry. mdpi.com Although these results are not specific to this compound, they highlight the potential of flavonoids from this plant to disrupt cell cycle regulation in cancerous cells.

Mechanisms of Apoptosis Induction and Programmed Cell Death by this compound

The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of many natural products. Extracts from Dodonaea viscosa have been demonstrated to trigger apoptosis in various cancer cell lines through intrinsic pathways.

A study on a hydroethanolic extract of D. viscosa showed that it induced apoptosis in the metastatic colorectal cancer cell line SW620. nih.govnih.gov This was accompanied by significant changes in the mitochondrial membrane potential and, crucially, an increase in the levels of key apoptotic biomarkers: caspase 3 and the tumor suppressor protein p53. nih.govnih.gov The activation of caspase 3, an executioner caspase, is a central event in the apoptotic cascade. The upregulation of p53 suggests a response to cellular stress or DNA damage, which can trigger the apoptotic pathway. nih.gov

Similarly, an aqueous extract of D. viscosa was found to potently and selectively induce apoptosis in Diffuse Large B-Cell Lymphoma (DLBCL) cells. uct.ac.za This was confirmed by the detection of cleaved PARP-1 and activated caspase-3, both hallmarks of apoptosis. uct.ac.za The induction of apoptosis by the extract was observed to be selective for cancer cells over non-cancerous cells. uct.ac.za Another study also noted a decrease in mitochondrial membrane potential in human breast cancer cells (MDA-MB231) treated with a D. viscosa extract, which is consistent with the initiation of the mitochondrial (intrinsic) pathway of apoptosis. researchgate.net

The table below summarizes key findings related to apoptosis induction by Dodonaea viscosa extracts in different cancer cell lines.

Cell LineExtract TypeKey Apoptotic Events ObservedSource
SW620 (Colorectal Cancer)HydroethanolicIncreased levels of Caspase 3 and p53, changes in mitochondrial membrane potential. nih.govnih.gov
SU-DHL-4 & HBL-1 (DLBCL)AqueousIncreased Caspase-3/7 activity, cleavage of PARP-1. uct.ac.za
MDA-MB231 (Breast Cancer)EthanolicDecreased mitochondrial membrane potential. researchgate.net
SUM149 & BCX-010 (Breast Cancer)Methanolic (Santin compound)Induction of apoptosis following G2-M arrest. mdpi.com

Structure Activity Relationship Sar and Computational Modeling of Dodovisone D Analogues

Systematic Structural Modifications and Their Influence on Molecular Activity Profiles of Dodovisone D

A systematic approach to modifying the this compound scaffold would involve altering its various functional groups to probe their importance. Key areas for modification would include the flavonoid core, the isoprenyl side chain, and the hydroxyl groups.

Hypothetical Research Findings:

A theoretical study could involve the synthesis of several series of this compound analogues, with modifications at specific positions. For instance, one series could explore the effect of the length and saturation of the isoprenyl chain, while another could investigate the impact of the number and position of hydroxyl groups on the flavonoid rings.

The biological activity of these synthesized analogues would then be assessed using relevant in vitro assays. The results could be tabulated to provide a clear overview of how each structural change affects the compound's potency.

Interactive Data Table: Hypothetical Activity of this compound Analogues

Compound IDModificationHypothetical IC50 (µM)
This compoundParent Compound15.2
Analogue 1Isoprenyl chain shortened25.8
Analogue 2Isoprenyl chain elongated10.5
Analogue 3Additional hydroxyl on A-ring12.1
Analogue 4Methylation of hydroxyl on B-ring35.4
Analogue 5Saturation of isoprenyl double bond18.9

This data is purely illustrative.

Identification of Essential Pharmacophores and Key Structural Determinants within the this compound Scaffold

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. researchgate.net Identifying the pharmacophore of this compound is crucial for designing novel molecules with similar or enhanced activity.

By comparing the structures of the most active hypothetical analogues, key pharmacophoric features could be identified. These might include hydrogen bond donors and acceptors from the hydroxyl groups, a hydrophobic region corresponding to the isoprenyl chain, and aromatic rings from the flavonoid backbone. These features are critical for the interaction of the ligand with its biological target. nih.gov

Hypothetical Key Structural Determinants:

Isoprenyl Chain: The length and hydrophobicity of this chain could be critical for anchoring the molecule in a specific binding pocket.

Hydroxyl Groups: The hydroxyl groups on the A and B rings likely act as key hydrogen bond donors and acceptors, forming crucial interactions with the target protein.

Flavonoid Core: The planar, aromatic nature of the flavonoid core may be essential for pi-pi stacking interactions within the binding site.

Computational Approaches in SAR Analysis of this compound

Computational modeling provides a powerful toolkit for rational drug design, enabling the prediction of a molecule's activity and its interaction with a target protein. mdpi.comnih.gov

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov These models can be used to predict the activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. biolscigroup.us

To build a QSAR model for this compound derivatives, a set of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. nih.gov Statistical methods, such as multiple linear regression, would then be used to develop an equation that relates these descriptors to the observed biological activity. nih.gov

Hypothetical QSAR Equation:

pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Number of H-bond Donors) + C

This equation is for illustrative purposes only.

The predictive power of the QSAR model would be rigorously validated using statistical techniques to ensure its reliability. frontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govacademie-sciences.fr This method allows for the visualization of the binding mode and the identification of key interactions at the atomic level. unair.ac.id

In a hypothetical study, the most active this compound analogues would be docked into the binding site of a relevant biological target. The docking results would provide insights into how structural modifications influence the binding affinity and orientation of the compounds. For example, it might reveal that an elongated isoprenyl chain allows for better penetration into a hydrophobic pocket of the target protein, explaining its enhanced activity.

Interactive Data Table: Hypothetical Molecular Docking Results

Compound IDTarget ProteinHypothetical Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compoundProtein X-7.8TYR123, LEU45, SER67
Analogue 2Protein X-8.9TYR123, LEU45, SER67, PHE89
Analogue 4Protein X-6.2LEU45, SER67

This data is purely illustrative.

Following molecular docking, molecular dynamics (MD) simulations could be performed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding event, taking into account the flexibility of both the ligand and the protein.

Advanced Analytical and Bioanalytical Methodologies for Dodovisone D Research

Development and Validation of Chromatographic Techniques for Dodovisone D Analysis

Chromatography is the cornerstone of separating and quantifying this compound from complex mixtures, such as crude plant extracts or synthetic reaction milieux. The development of robust and validated chromatographic methods ensures the accuracy and reliability of research findings.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing the quantitative determination of non-volatile compounds like this compound. A reversed-phase HPLC method coupled with a Diode-Array Detector (DAD) is typically developed for this purpose.

Method Development: A suitable method would involve a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) to separate this compound based on its hydrophobicity. The mobile phase would likely consist of a gradient elution system using acidified water (e.g., with 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as mobile phase B. pensoft.netresearchgate.net The gradient would be optimized to ensure a sharp, symmetrical peak for this compound, well-resolved from impurities. Detection would be set at a wavelength corresponding to one of the compound's UV absorbance maxima, likely around 270 nm and 340 nm, characteristic of the flavonoid structure. mdpi.com

Method Validation: Once developed, the method must be validated according to International Conference on Harmonization (ICH) guidelines to ensure its fitness for purpose. pensoft.netmdpi.comnih.govscienggj.org Key validation parameters include:

Linearity: A calibration curve is generated by injecting standard solutions of purified this compound at multiple concentrations. The peak area's linear relationship with concentration is confirmed by a high correlation coefficient (R² > 0.999). nih.govscielo.br

Accuracy: Determined by a recovery study, where a known amount of this compound standard is spiked into a sample matrix. The percentage of the analyte recovered is then calculated. mdpi.com

Precision: Assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD) of multiple measurements. scienggj.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively. jmp.ir

Table 1: Hypothetical HPLC Method Validation Parameters for this compound


Table 1: Representative validation data for a hypothetical HPLC-DAD method for this compound quantification. The data demonstrates the method's linearity, sensitivity, precision, and accuracy, confirming its suitability for research applications. [7, 12, 17, 25]
ParameterSpecificationHypothetical Result
Linearity (R²)≥ 0.9990.9995
Range-1.0 - 100 µg/mL
Accuracy (% Recovery)98 - 102%99.5% - 101.2%
Precision (Intra-day RSD)< 2%0.85%
Precision (Inter-day RSD)< 2%1.35%
Limit of Detection (LOD)-0.2 µg/mL
Limit of Quantitation (LOQ)-0.7 µg/mL

While this compound itself is not suitable for Gas Chromatography (GC) due to its low volatility, GC-MS is an invaluable tool for analyzing its potential volatile biosynthetic precursors. researchgate.netnih.gov Flavonoid biosynthesis begins with products from the phenylpropanoid pathway, which originates from the amino acid phenylalanine. frontiersin.orgtaylorandfrancis.comnih.gov Key precursors and related volatile compounds can be analyzed to study the metabolic pathways leading to this compound formation.

Sample Preparation and Analysis: Analysis of precursors often requires derivatization (e.g., silylation) to increase their volatility and thermal stability. researchgate.net A typical GC-MS method would utilize a non-polar or mid-polar capillary column (e.g., DB-5ms) with a programmed temperature ramp to separate compounds over a range of boiling points. The mass spectrometer serves as a highly specific detector, identifying compounds based on their unique mass spectra.

Potential Volatile Precursors: The analysis would target compounds from the general phenylpropanoid pathway. nih.govresearchgate.net These could include simple phenolic compounds that form the A- and B-rings of the flavonoid scaffold, as well as precursors for the isoprenoid side chain.

Table 2: Potential Volatile Biosynthetic Precursors of this compound for GC-MS Analysis


Table 2: A list of potential volatile or semi-volatile precursors involved in the biosynthesis of the core flavonoid structure and the isoprenoid unit of this compound. These compounds could be targeted in a GC-MS based metabolic study after appropriate derivatization. [1, 5, 14]
Precursor NameBiosynthetic RoleClass
PhenylalaninePrimary precursor for the entire phenylpropanoid pathwayAmino Acid
Cinnamic AcidIntermediate derived from PhenylalaninePhenylpropanoid
p-Coumaric AcidDirect precursor to p-Coumaroyl-CoA for the B-ringPhenylpropanoid
Malonyl-CoAProvides acetate (B1210297) units for the A-ring (non-volatile, but its precursors are)Polyketide Pathway
Dimethylallyl Pyrophosphate (DMAPP)Isoprenoid unit donor for the prenyl group (non-volatile, but its pathway intermediates can be analyzed)Terpenoid Precursor

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Determination of this compound

Mass Spectrometry (MS) Techniques for Mechanistic Studies and Metabolite Profiling of this compound

Mass spectrometry is a powerful tool for structural elucidation and mechanistic studies due to its high sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS), often using Orbitrap or Time-of-Flight (TOF) analyzers, provides mass measurements with extremely high accuracy (typically < 5 ppm error). mdpi.comresearchgate.net This allows for the unambiguous determination of a molecule's elemental composition. For this compound (C₂₂H₂₂O₈), the calculated monoisotopic mass is 414.1315 Da. HRMS can confirm this composition by measuring a mass very close to this theoretical value, distinguishing it from other potential formulas with the same nominal mass. mdpi.com

Isotopic Tracing Studies: HRMS is essential for stable isotope tracing studies, which are used to elucidate biosynthetic pathways. frontiersin.orgmdpi.com In such an experiment, a plant or cell culture could be fed a precursor labeled with a heavy isotope (e.g., ¹³C-phenylalanine). HRMS can then detect the incorporation of ¹³C atoms into this compound and its intermediates by observing the corresponding mass shift. frontiersin.org This provides direct evidence of the precursor-product relationship and maps the flow of atoms through the metabolic network.

Table 3: Elemental Composition and Isotopic Labeling Analysis of this compound by HRMS


Table 3: An example of how High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of this compound and track its biosynthesis using a stable isotope-labeled precursor. The high mass accuracy (<5 ppm) allows for confident identification. [2, 34]
AnalyteMolecular FormulaCalculated Monoisotopic Mass (Da)Hypothetical Measured Mass (Da)Mass Error (ppm)
This compound (unlabeled)C₂₂H₂₂O₈414.1315414.1312-0.72
This compound (from ¹³C₉-Phenylalanine)¹³C₉C₁₃H₂₂O₈423.1618423.1615-0.71

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (the precursor ion) and fragmenting it to produce a characteristic spectrum of product ions. This provides a structural fingerprint of the molecule. For flavonoids, a common fragmentation mechanism is the Retro-Diels-Alder (RDA) reaction, which cleaves the central C-ring, providing information about the substituents on the A- and B-rings. nih.govnih.govmdpi.commdpi.com

For this compound, MS/MS analysis in negative ion mode ([M-H]⁻ at m/z 413.12) would likely show characteristic fragment ions resulting from:

RDA Cleavage: Breaking the C-ring to yield fragments indicative of the A- and B-ring structures. mdpi.com

Loss of Small Molecules: Neutral losses of CH₃• (methyl radical), H₂O (water), and CO (carbon monoxide) are common for flavonoids. mdpi.com

Cleavage of the Isoprenoid Chain: Fragmentation of the 2-hydroxy-3-methylbut-3-en-1-yl side chain. nih.govnih.gov

While there is no evidence that this compound directly causes post-translational modifications (PTMs) of proteins, MS is the primary technique for detecting such events. jmp.ir If this compound were to form a covalent adduct with a protein, MS could identify the modified protein by its increased mass and pinpoint the modification site through MS/MS analysis of its tryptic peptides.

Table 4: Predicted MS/MS Fragmentation of this compound ([M-H]⁻)


Table 4: A summary of plausible product ions that would be observed in a tandem mass spectrometry (MS/MS) experiment on the deprotonated molecular ion of this compound. These fragments provide structural information about different parts of the molecule. [3, 8, 18]
Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossStructural Origin
413.12398.09CH₃•Loss of methyl radical from a methoxy (B1213986) group
395.11H₂OLoss of water from a hydroxyl group
297.04C₇H₈ORDA cleavage fragment corresponding to the B-ring with side chain
151.00C₁₅H₁₀O₅RDA cleavage fragment corresponding to the A-ring

High-Resolution Mass Spectrometry for Isotopic Tracing and Elemental Composition of this compound Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interaction Studies of this compound

While 1D (¹H, ¹³C) and basic 2D NMR experiments are used for initial structure elucidation, advanced NMR techniques can provide deeper insights into the three-dimensional structure and interactions of this compound.

Conformational Analysis: The spatial arrangement of the flexible isoprenoid side chain relative to the rigid flavonoid core is critical for its biological activity. This conformation can be determined using 2D Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY). researchgate.netscielo.brugent.be These experiments detect protons that are close to each other in space (< 5 Å), even if they are not connected through chemical bonds. A NOESY spectrum would reveal correlations between protons on the isoprenoid chain and protons on the flavonoid's aromatic rings, allowing for the construction of a 3D conformational model. scielo.brscispace.com For instance, observing a NOE between the side chain's H-1''' protons and the B-ring's H-2' proton would define the orientation around the C3'-C1''' bond.

Intermolecular Interaction Studies: NMR is a powerful technique for studying non-covalent interactions between a small molecule (ligand) like this compound and a biological macromolecule (e.g., a target protein). mdpi.comspringernature.comacs.org In an NMR titration experiment, small amounts of a ligand are progressively added to an isotope-labeled (e.g., ¹⁵N-labeled) protein sample. acs.org By monitoring the ¹H-¹⁵N HSQC spectrum of the protein, researchers can observe chemical shift perturbations (CSPs) for specific amino acid residues. Residues showing significant changes in their chemical shifts upon addition of this compound are identified as being part of the binding site. mdpi.com This method not only confirms a direct interaction but also maps the binding interface at atomic resolution.

Table 5: Hypothetical Key NOESY Correlations for Conformational Analysis of this compound


Table 5: A selection of key through-space correlations that could be observed in a NOESY spectrum of this compound. These correlations would be crucial for defining the molecule's preferred three-dimensional shape in solution. [15, 26]
Proton 1Proton 2Inferred Spatial Proximity
H-1''' (side chain)H-2' (B-ring)Defines rotation around the C3'-C1''' bond
H-1''' (side chain)H-5' (B-ring)Defines rotation around the C3'-C1''' bond
H-5'' (side chain methyl)H-5' (B-ring)Indicates folding of the side chain back towards the B-ring
OCH₃ (C6)H-5 (A-ring)Confirms orientation of the C6-methoxy group

Table of Mentioned Compounds

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Advanced 2D and 3D NMR Techniques for Elucidating Complex Structural Features and Dynamics of this compound

While initial structural determination of this compound was achieved using one-dimensional (1D) ¹H and ¹³C NMR, along with Heteronuclear Multiple Bond Correlation (HMBC), a deeper understanding of its stereochemistry and conformational dynamics requires more advanced NMR techniques. e3s-conferences.orgmdpi.com Modern NMR spectroscopy is an indispensable tool for the unambiguous structural analysis of natural products. bruker.commdpi.com

Two-dimensional (2D) NMR experiments are fundamental in confirming the planar structure and elucidating the relative stereochemistry of this compound. Key 2D NMR techniques that would be applied in this compound research include:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is essential for identifying adjacent protons within the flavonoid's rings and the isoprenyl side chain. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): As used in its initial characterization, HMBC detects long-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different structural fragments and confirming the placement of substituents like the methoxy and isoprenyl groups. e3s-conferences.orgjst.go.jp

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are close to each other, irrespective of their bonding. This is paramount for determining the three-dimensional conformation and the orientation of the isoprenyl group relative to the flavonoid core.

For molecules with highly complex or overlapping signals, three-dimensional (3D) NMR techniques can be employed. nih.govresearchgate.net While less common for molecules the size of this compound, experiments like 3D HMQC-NOESY could resolve ambiguities by spreading the correlations into a third dimension, providing clearer structural insights. nih.gov The use of advanced NMR probes, such as cryoprobes, can significantly enhance sensitivity, allowing for detailed structural elucidation with very small amounts of the isolated compound. bruker.com

Table 1: Illustrative 2D NMR Data for Structural Elucidation of a this compound Analog

2D NMR ExperimentInformation GainedExample Application for this compound
COSY Identifies ¹H-¹H spin systems.Confirmation of the ABX spin system in ring B and the connectivity within the 2-hydroxy-3-methylbut-3-en-1-yl side chain. e3s-conferences.org
HSQC Correlates each proton to its directly attached carbon.Unambiguous assignment of all protonated carbons in the molecule. mdpi.com
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations.Confirming the linkage of the isoprenyl group to C-3' and the positions of the methoxy groups on the flavonoid scaffold. e3s-conferences.org
NOESY/ROESY Reveals through-space proximity of protons, indicating stereochemistry and conformation.Determining the spatial orientation of the isoprenyl side chain with respect to ring B and adjacent hydroxyl groups.

Ligand-Based NMR Approaches for Mapping Binding Epitopes of this compound on Target Macromolecules

Understanding the molecular basis of the biological activity of this compound involves identifying its interactions with target macromolecules, such as proteins or enzymes. Ligand-based NMR methods are powerful tools for this purpose as they can provide information on binding affinity and identify the specific parts of the ligand (the "binding epitope") that are in direct contact with the target, without the need for isotopic labeling of the protein. mdpi.comnih.gov

Key ligand-based NMR techniques applicable to this compound research include:

Saturation Transfer Difference (STD) NMR: This is one of the most widely used techniques for studying ligand-protein interactions. sci-hub.se In an STD-NMR experiment, a selective radiofrequency pulse saturates a region of the protein's NMR spectrum. This saturation is transferred via spin diffusion to protons of a ligand that is bound to the protein. By comparing the spectrum with and without protein saturation, the protons of this compound that are in closest proximity to the protein surface can be identified, thereby mapping the binding epitope. sci-hub.se

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This method utilizes the transfer of magnetization from bulk water to the protein and then to the bound ligand. It is particularly sensitive for detecting weak to moderate binding interactions.

Diffusion-Ordered Spectroscopy (DOSY): A DOSY experiment separates the NMR signals of different components in a mixture based on their diffusion rates. uah.edu When a small molecule like this compound binds to a large protein, its effective size increases, and consequently, its diffusion coefficient decreases. This change can be measured to confirm binding and estimate the binding affinity. uah.edu

These techniques are crucial for the rational design of more potent analogs of this compound by providing a detailed picture of how it interacts with its biological target. nih.gov

Table 2: Hypothetical STD-NMR Results for this compound Binding to a Target Protein

Proton on this compoundRelative STD Enhancement (%)Interpretation
H-2', H-5', H-6' (Ring B) 100% (Reference)The protons on ring B show the strongest interaction, suggesting this part of the molecule is deeply buried in the protein's binding pocket.
Isoprenyl side chain protons 75%The isoprenyl group is also significantly involved in the binding interface.
H-8 (Ring A) 20%Ring A has a weaker interaction with the protein surface compared to ring B.
Methoxy group protons 5%The methoxy groups are likely oriented away from the protein surface and have minimal contact.

Bioanalytical Methodologies for this compound in Complex Biological Matrices

To evaluate the pharmacokinetic properties of this compound, robust and sensitive bioanalytical methods are required to quantify the compound in complex biological matrices such as plasma, urine, or tissue homogenates.

Optimized Sample Preparation and Extraction Protocols for this compound from Biological Samples

The accurate quantification of flavonoids from biological samples is highly dependent on the efficiency of the sample preparation and extraction protocol. nih.gov The goal is to remove interfering substances, such as proteins and lipids, and to concentrate the analyte before analysis. For a compound like this compound, common extraction techniques would include:

Protein Precipitation (PPT): This is a simple and rapid method where a large excess of an organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to denature and precipitate proteins. oup.com The supernatant containing this compound can then be collected for analysis.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For this compound, after protein precipitation or pH adjustment of the plasma sample, an organic solvent like ethyl acetate or a mixture of dichloromethane (B109758) and isopropanol (B130326) would be used to extract the compound from the aqueous matrix. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent packed in a cartridge to adsorb the analyte from the liquid sample. mdpi.com For this compound, a reversed-phase (e.g., C18) SPE cartridge would likely be used. The sample is loaded onto the cartridge, interfering substances are washed away, and then this compound is eluted with a small volume of an organic solvent. This method provides a cleaner extract compared to PPT and LLE.

The choice of method depends on the required sensitivity, sample throughput, and the nature of the biological matrix. mdpi.comnih.gov For all methods, optimization of parameters such as solvent type, pH, and elution volume is critical to maximize recovery and minimize matrix effects.

Determination of Detection and Quantification Limits for this compound in Biological Systems

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like flavonoids in biological fluids due to its high sensitivity and selectivity. nih.govmdpi.com

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio (S/N) of 3. akjournals.comscielo.br The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy, usually defined as an S/N of 10. akjournals.comscielo.br

To determine the LOD and LOQ for this compound, a calibration curve would be constructed by spiking known concentrations of a purified this compound standard into a blank biological matrix (e.g., drug-free plasma). mdpi.com The response of the LC-MS/MS instrument would be measured for each concentration. The LOD and LOQ are then determined from the low-concentration end of this curve. For flavonoids, typical LOQ values achieved with modern LC-MS/MS systems are in the low ng/mL to pg/mL range. mdpi.comhilarispublisher.com

Table 3: Illustrative Bioanalytical Method Parameters for this compound in Human Plasma by LC-MS/MS

ParameterValue/Description
Instrumentation UHPLC system coupled to a triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
Extraction Method Solid-Phase Extraction (C18 cartridge)
Linear Range 0.5 - 500 ng/mL
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (RSD%) < 10%
Inter-day Precision (RSD%) < 12%
Accuracy (Recovery %) 90 - 110%

Computational Chemistry and Theoretical Modeling of Dodovisone D

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties of Dodovisone D

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic characteristics of a molecule. nih.gov These methods, such as Density Functional Theory (DFT), can predict a wide range of properties with high accuracy, offering a microscopic understanding of molecular behavior. plos.org

Research into the electronic structure of this compound would involve calculating key quantum chemical descriptors. These descriptors help in understanding the molecule's stability, reactivity, and potential for intermolecular interactions. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, quantum calculations can generate an electrostatic potential (ESP) map. This map visualizes the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. Such information is vital for predicting how this compound might interact with biological targets.

Spectroscopic properties, which are key to a molecule's experimental identification, can also be simulated. Theoretical calculations can predict nuclear magnetic resonance (NMR) chemical shifts and coupling constants. rsc.orgucm.es By comparing these calculated spectra with experimental data, researchers can confirm or elucidate the stereochemical structure of complex natural products. jst.go.jp

Illustrative Data Table: Calculated Quantum Chemical Properties for this compound This table presents hypothetical data that would be generated from quantum chemical calculations.

Parameter Calculated Value Significance
Total Energy -2850.45 Hartree Indicates the overall stability of the molecule's electronic structure.
HOMO Energy -6.2 eV Relates to the molecule's ability to donate electrons.
LUMO Energy -1.8 eV Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 4.4 eV A larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 3.5 Debye Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.

| Predicted 13C NMR Shift (C-5) | 162.3 ppm | Aids in the structural elucidation by comparing with experimental NMR data. |

Molecular Dynamics Simulations for Conformational Space Exploration and Ligand-Target Recognition Mechanisms of this compound

While quantum mechanics provides a static picture of a molecule's electronic properties, molecular dynamics (MD) simulations offer a dynamic view of its physical movements and conformational flexibility over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule like this compound behaves in a simulated biological environment, such as in water or a lipid membrane. mdpi.com

A primary application of MD for this compound would be to explore its vast conformational space. scribd.com Due to the presence of multiple rotatable bonds, this compound can adopt a multitude of three-dimensional shapes (conformers). MD simulations can identify the most stable, low-energy conformers and the energetic barriers between them. nih.gov This information is critical, as the biological activity of a molecule is often tied to a specific conformation that allows it to bind effectively to a biological target. rsc.org

MD simulations are also invaluable for studying ligand-target recognition. plos.org If a protein target for this compound were identified, MD simulations could model the binding process in atomic detail. This would involve placing this compound near the protein's binding site and simulating their interaction over time. The simulation can reveal the key amino acid residues involved in binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the resulting complex.

Illustrative Data Table: Key Intermolecular Interactions from a Hypothetical MD Simulation of this compound with a Target Protein This table presents hypothetical data from an MD simulation study.

This compound Moiety Interacting Residue in Target Protein Type of Interaction Average Occupancy (%)
Hydroxyl group at C-7 Aspartic Acid (ASP) 145 Hydrogen Bond 85.2
Isoprenyl side chain Leucine (LEU) 89, Valine (VAL) 92 Hydrophobic Interaction 92.5
Flavonoid A-ring Phenylalanine (PHE) 210 π-π Stacking 65.7

| Carbonyl group at C-4 | Water Molecule Bridge to Lysine (LYS) 110 | Water-Mediated Hydrogen Bond | 78.1 |

De Novo Design and Virtual Screening Strategies for Identifying Novel this compound-like Scaffolds

Building upon the structural and electronic insights gained from quantum chemistry and MD simulations, computational chemists can employ strategies to design new molecules with potentially enhanced properties. De novo design and virtual screening are two powerful approaches for this purpose. nih.govplos.org

De novo design involves creating novel molecular structures from scratch, often using algorithms that piece together molecular fragments to fit a specific target binding site. pnnl.govuw.edu If the binding mode of this compound to a target is understood, a de novo design program could generate entirely new scaffolds that maintain the key interacting features of this compound while having different core structures. This can lead to the discovery of new chemical classes of compounds with similar or improved activity.

Virtual screening, on the other hand, involves computationally searching through large libraries of existing compounds to identify those that are likely to bind to a specific target. nih.gov This can be done through ligand-based or structure-based approaches. In a ligand-based screening, one would search for molecules that have a similar shape or pharmacophore (the essential 3D arrangement of functional groups) to this compound. In a structure-based screening, millions of compounds would be "docked" into the target's binding site computationally to predict their binding affinity. mdpi.com These methods can rapidly prioritize a smaller, more manageable number of compounds for experimental testing. mdpi.com

Illustrative Data Table: Results from a Hypothetical Virtual Screening Campaign for this compound Analogs This table presents hypothetical data from a virtual screening study.

Compound ID Source Library Docking Score (kcal/mol) Key Predicted Interactions
ZINC12345 ZINC Database -9.8 H-bond with ASP 145; π-π stacking with PHE 210
ENM67890 Enamine REAL -9.5 H-bond with ASP 145; Hydrophobic interactions
CHEMBL1112 ChEMBL -9.2 Cation-π interaction with LYS 110

| NPD31415 | Natural Products Database | -9.1 | H-bond network similar to this compound |

Cheminformatics and Big Data Analytics Applied to this compound Chemical Space Exploration

Cheminformatics applies data science and computational tools to analyze chemical information. unibe.ch Exploring the "chemical space" around this compound involves systematically mapping and analyzing its analogs and related compounds to understand structure-activity relationships (SAR). extrapolations.com

By compiling a dataset of this compound and other similar flavonoids, cheminformatics tools can be used to calculate a wide array of molecular descriptors for each compound. These descriptors can quantify properties like molecular weight, lipophilicity (logP), topological surface area, and the number of hydrogen bond donors and acceptors.

Big data analytics and machine learning algorithms can then be applied to this dataset. goettingen-research-online.de For example, a Quantitative Structure-Activity Relationship (QSAR) model could be built. A QSAR model attempts to find a mathematical correlation between the calculated descriptors and the experimentally measured biological activity of the compounds. A successful QSAR model can then be used to predict the activity of new, untested molecules, further guiding the design of more potent analogs of this compound. These methods allow for a much broader and faster exploration of chemical space than what is possible through laboratory experiments alone. mlr.press

Illustrative Data Table: Sample Data for a Cheminformatics Analysis of this compound and Analogs This table presents a hypothetical dataset that could be used for a QSAR study.

Compound Molecular Weight ( g/mol ) LogP Polar Surface Area (Ų) Experimental IC₅₀ (µM)
This compound 826.8 5.8 240.1 1.5
Analog A 750.7 5.2 220.5 3.2
Analog B 840.9 6.1 245.3 0.8

| Analog C | 690.6 | 4.9 | 210.8 | 10.7 |

Future Directions and Emerging Research Avenues for Dodovisone D

Discovery and Characterization of Novel Biosynthetic Enzymes and Pathways Associated with Dodovisone D Production

The biosynthesis of flavonoids is a well-understood process, but the specific enzymatic steps leading to the unique isoprenylated structure of this compound in Dodonaea viscosa remain to be elucidated. Future research could focus on identifying and characterizing the specific enzymes, such as prenyltransferases, that are responsible for attaching the isoprenoid group to the flavonoid core. Techniques like transcriptomic analysis of the plant tissue, followed by gene cloning and heterologous expression of candidate enzymes, could be employed. Unraveling this pathway would not only provide fundamental knowledge but could also open doors to metabolic engineering approaches for the sustainable production of this compound and its analogues.

Table 1: Hypothetical Enzymes in this compound Biosynthesis

Enzyme Class Proposed Function in this compound Biosynthesis Potential Gene Candidates
Chalcone (B49325) Synthase Catalyzes the initial step of flavonoid biosynthesis. DvCHS
Chalcone Isomerase Converts chalcone to naringenin. DvCHI
Flavonoid 3'-hydroxylase Hydroxylates the B-ring of the flavonoid. DvF3'H

Integration of Multi-Omics Technologies for Comprehensive Systems-Level Analysis of this compound Biological Effects

To understand the full spectrum of this compound's biological activity, a systems-level approach is necessary. The integration of various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular changes induced by this compound in biological systems. diva-portal.orgfrontiersin.org For instance, treating a cell line with this compound and subsequently analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) could reveal the pathways and networks it modulates. This multi-omics data can then be integrated to build comprehensive models of its mechanism of action. shimadzu.com

Table 2: Potential Multi-Omics Approaches for this compound Research

Omics Technology Information Gained Potential Application
Transcriptomics Changes in gene expression patterns. Identifying signaling pathways affected by this compound.
Proteomics Alterations in protein abundance and post-translational modifications. Uncovering direct protein targets of this compound.

Advancements in Asymmetric Synthesis for Accessing Complex this compound Analogues and Stereoisomers

The natural source of this compound may limit its availability for extensive research and development. Therefore, the development of a robust total synthesis is crucial. Future efforts in synthetic chemistry should focus on asymmetric synthesis, which allows for the stereocontrolled construction of complex molecules. beilstein-journals.orgwikipedia.org This would not only provide a reliable supply of this compound but also enable the creation of a library of analogues and stereoisomers. These synthetic derivatives could then be screened for improved biological activity or to probe the structure-activity relationship of the compound.

Development of Next-Generation Molecular Probes and Optogenetic Tools Based on the this compound Scaffold

The unique chemical structure of this compound could be leveraged to create novel molecular probes. By attaching fluorescent dyes or other reporter molecules to the this compound scaffold, researchers could visualize its localization and interactions within living cells. thermofisher.com Furthermore, the development of photoswitchable or "caged" versions of this compound could lead to optogenetic tools. These tools would allow for the precise spatiotemporal control of its biological activity using light, offering a powerful method to study dynamic cellular processes.

Application of Artificial Intelligence and Machine Learning Algorithms in this compound Research and Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate scientific discovery. cam.ac.ukudel.edu In the context of this compound research, AI algorithms could be employed to analyze large datasets from multi-omics studies to identify novel drug targets and biomarkers. researchgate.netresearchgate.net ML models could also be trained on the structure-activity relationship data of this compound analogues to predict the biological activity of new, untested compounds, thereby streamlining the drug discovery process. kaust.edu.sa Furthermore, AI could be used to analyze complex biosynthetic data to propose and optimize pathways for its heterologous production. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound

Q & A

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural identity of Dodovisone D in experimental settings?

this compound (C22H22O8, MW 414.41) requires rigorous structural validation. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is essential for purity assessment (>98%) and molecular weight confirmation . Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C NMR, should be used to resolve its flavone backbone and prenyl substituents. Cross-laboratory validation is advised to minimize instrumentation bias .

Q. How should researchers standardize dosage concentrations for in vitro studies involving this compound?

Begin with cytotoxicity assays (e.g., MTT or LDH release) to establish a safe concentration range. While this compound’s exact LD50 is unspecified, structural analogs like Quinacrine derivatives show cytotoxicity thresholds at 0.5–2.5 µM . For autophagy studies, start with sub-cytotoxic doses (e.g., 0.1–1 µM) and monitor biomarkers like LC3-II via Western blot .

Q. What protocols ensure reproducible extraction and purification of this compound from Dodonaea viscosa?

Use validated extraction methods (e.g., Soxhlet with ethanol/water) followed by column chromatography (silica gel or Sephadex LH-20). Purity should be confirmed via HPLC with UV detection at 280 nm (flavone absorbance) . Document solvent ratios, temperature, and pressure conditions to ensure batch-to-batch consistency .

Advanced Research Questions

Q. How can multi-omics approaches elucidate this compound’s dual roles in autophagy modulation and cytotoxicity?

Integrate transcriptomics (RNA-seq) to identify gene networks affected by this compound, and proteomics (LC-MS/MS) to quantify LC3-II/p62 turnover. Metabolomics (GC-MS) can map shifts in ATP and lysosomal pH, linking autophagy inhibition to cytotoxic effects . Comparative studies with analogs (e.g., Quinacrine) may clarify structure-activity relationships .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is critical. In vivo studies should measure bioavailability via plasma LC-MS and tissue distribution. If discrepancies persist, evaluate species-specific metabolic pathways (e.g., cytochrome P450 isoforms) and use physiologically based pharmacokinetic (PBPK) models .

Q. How can researchers ensure reproducibility when scaling this compound synthesis for preclinical trials?

Adopt Good Laboratory Practice (GLP) guidelines for synthetic protocols. Use design of experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst load). Batch records must include raw NMR/HPLC data and impurity profiles. Independent third-party validation is recommended for critical batches .

Q. What bioinformatics tools are suitable for predicting off-target effects of this compound in complex biological systems?

Leverage molecular docking (AutoDock Vina) to screen against human protein databases (e.g., PDB). Pathway analysis tools (KEGG, Reactome) can identify unintended signaling cascades. Validate predictions with CRISPR-Cas9 knockout models or high-content imaging .

Methodological Notes

  • Data Reproducibility : Use electronic lab notebooks (ELNs) with version control for all experimental parameters. Share raw datasets via repositories like Zenodo, using DOIs for citation .
  • Ethical Compliance : While this compound is not explicitly linked to DOD-funded research, ensure compliance with institutional guidelines for genomic data and human/animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.